Terconazole

Vue d'ensemble

Description

Le téraconazole est un composé antifongique principalement utilisé pour traiter la candidose vulvovaginale, une infection à levures courante. Il appartient à la classe des agents antifongiques triazoles et est disponible sous diverses formes, notamment des crèmes et des suppositoires . Le téraconazole agit en perturbant la biosynthèse des graisses essentielles dans les cellules fongiques, ce qui conduit à leur mort .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le téraconazole est synthétisé par un processus en plusieurs étapes impliquant la formation d'un cycle triazole. La synthèse commence généralement par la réaction du chlorure de 2,4-dichlorobenzyl avec le 1,2,4-triazole en présence d'une base pour former le dérivé triazole. Cet intermédiaire est ensuite mis à réagir avec le 1,3-dioxolane-4-méthanol en milieu acide pour former le produit final .

Méthodes de production industrielle : En milieu industriel, le téraconazole est produit selon des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Des techniques telles que la recristallisation et la chromatographie sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le téraconazole subit diverses réactions chimiques, notamment :

Oxydation : Le téraconazole peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier le cycle triazole, affectant son activité antifongique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du téraconazole, qui peuvent avoir des propriétés antifongiques différentes .

4. Applications de la recherche scientifique

Le téraconazole a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés triazoles.

Biologie : Le téraconazole est utilisé dans la recherche pour comprendre les mécanismes des infections fongiques et le développement de la résistance aux antifongiques.

Médecine : Il est largement étudié pour son efficacité dans le traitement de diverses infections fongiques, y compris celles résistantes à d'autres agents antifongiques.

Industrie : Le téraconazole est utilisé dans la formulation de crèmes antifongiques, de lotions et d'autres traitements topiques

5. Mécanisme d'action

Le téraconazole exerce ses effets antifongiques en inhibant l'enzyme lanostérol 14-alpha-déméthylase, qui est cruciale pour la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En appauvrissant l'ergostérol, le téraconazole perturbe la structure et la fonction de la membrane cellulaire fongique, ce qui conduit à la mort cellulaire .

Composés similaires :

Miconazole : Un autre antifongique triazole utilisé pour traiter des infections similaires.

Clotrimazole : Un dérivé imidazole avec un mécanisme d'action similaire.

Fluconazole : Un antifongique triazole avec un spectre d'activité plus large.

Comparaison :

Téraconazole vs Miconazole : Les deux composés sont efficaces contre les infections à levures vaginales, mais le téraconazole a montré de meilleurs résultats dans les essais cliniques.

Téraconazole vs Clotrimazole : Le téraconazole a un spectre d'activité plus large que le clotrimazole.

Téraconazole vs Fluconazole : Le fluconazole est plus efficace contre les infections fongiques systémiques, tandis que le téraconazole est principalement utilisé pour les applications topiques.

Le téraconazole se distingue par son efficacité élevée et son profil de sécurité dans le traitement de la candidose vulvovaginale, ce qui en fait un agent antifongique précieux en milieu clinique et de recherche.

Applications De Recherche Scientifique

Terconazole has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole derivatives.

Biology: this compound is used in research to understand the mechanisms of fungal infections and the development of antifungal resistance.

Medicine: It is extensively studied for its efficacy in treating various fungal infections, including those resistant to other antifungal agents.

Industry: this compound is used in the formulation of antifungal creams, lotions, and other topical treatments

Mécanisme D'action

Terconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By depleting ergosterol, this compound disrupts the structure and function of the fungal cell membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

Miconazole: Another triazole antifungal used to treat similar infections.

Clotrimazole: An imidazole derivative with a similar mechanism of action.

Fluconazole: A triazole antifungal with a broader spectrum of activity.

Comparison:

Terconazole vs. Miconazole: Both compounds are effective against vaginal yeast infections, but this compound has shown better results in clinical trials.

This compound vs. Clotrimazole: this compound has a broader spectrum of activity compared to clotrimazole.

This compound vs. Fluconazole: Fluconazole is more effective against systemic fungal infections, while this compound is primarily used for topical applications.

This compound stands out due to its high efficacy and safety profile in treating vulvovaginal candidiasis, making it a valuable antifungal agent in both clinical and research settings.

Activité Biologique

Terconazole is a broad-spectrum triazole antifungal agent primarily used to treat vulvovaginal candidiasis. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

This compound exerts its antifungal activity by inhibiting the cytochrome P450 enzyme 14-alpha-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. The inhibition leads to an accumulation of 14-alpha-methyl sterols and a reduction in ergosterol levels, ultimately disrupting the structural integrity and function of the fungal cell membrane, thus inhibiting fungal growth .

Pharmacokinetics

- Absorption : Following intravaginal administration, this compound absorption ranges from 5-8% in hysterectomized subjects and 12-16% in non-hysterectomized subjects .

- Metabolism : this compound is extensively metabolized, primarily through oxidative N- and O-dealkylation and conjugation. The metabolites are eliminated via biliary/fecal and renal pathways .

- Half-Life : The half-life for elimination from blood after oral administration is approximately 6.9 hours for the parent compound, while total radioactivity has a half-life of about 52.2 hours .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in treating vulvovaginal candidiasis:

Case Study Overview

| Study Type | Treatment | Sample Size | Clinical Cure Rate | Mycological Cure Rate | Follow-Up Period |

|---|---|---|---|---|---|

| Randomized Control Trial | This compound (80 mg suppository) | 140 patients | 81.0% (7-14 days) | 79.3% (7-14 days) | 30-35 days |

| Comparative Study | This compound (0.4% cream) vs. Miconazole (2%) | Various | 87.3% - 95.5% | 76.9% - 91.1% | 30-35 days |

| Short-Term Evaluation | This compound (80 mg suppository) vs. Clotrimazole (100 mg) | Various | 90.0% - 92.2% | 80.4% - 85.0% | 30-35 days |

In a randomized clinical trial comparing this compound with fluconazole, both treatments demonstrated comparable efficacy in clinical and mycological cure rates, with this compound showing a slightly higher clinical cure rate at follow-up .

Safety Profile

This compound has shown an excellent safety profile across various studies, with local irritation being the most commonly reported side effect. Systemic side effects were minimal compared to those associated with fluconazole . Notably, no life-threatening side effects were reported during clinical evaluations .

Adverse Effects Summary

| Adverse Effect | Frequency |

|---|---|

| Local Irritation | Common |

| Systemic Side Effects | Minimal |

| Photosensitivity Reactions | Not observed |

Research Findings

Recent studies have also explored the potential of this compound beyond antifungal activity:

Propriétés

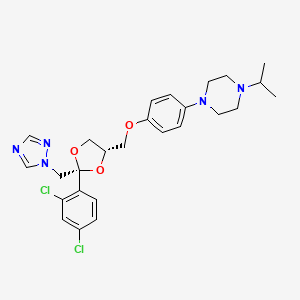

IUPAC Name |

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSQLHNBWJLIBQ-OZXSUGGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045498 | |

| Record name | Terconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16e-02 g/L | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth. | |

| Record name | Terconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67915-31-5 | |

| Record name | Terconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | terconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126.3 °C | |

| Record name | Terconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Terconazole?

A1: this compound exerts its antifungal activity by selectively inhibiting the fungal cytochrome P-450 enzyme, specifically the 14α-demethylase. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.

Q2: How does the inhibition of 14α-demethylase affect fungal cells?

A2: By inhibiting 14α-demethylase, this compound disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. [, ] This depletion compromises the structural integrity and permeability of the membrane, ultimately resulting in fungal cell death. [, ]

Q3: Does this compound affect human cells in the same way it affects fungal cells?

A3: this compound exhibits a high degree of selectivity for fungal cytochrome P-450 compared to mammalian cytochrome P-450. [] This selectivity is attributed to its stronger and more sustained binding to the fungal enzyme. [] Consequently, this compound is significantly less toxic to human cells compared to fungal cells.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H31Cl2N5O3, and its molecular weight is 532.47 g/mol. []

Q5: What is the λmax of this compound?

A5: The λmax of this compound, as determined through spectrophotometric analysis, is 286 nm. []

Q6: What formulation strategies have been explored to improve the delivery and stability of this compound?

A7: Several approaches have been investigated, including: * Hydrotropic Solubilization: Using agents like urea to enhance the aqueous solubility of this compound. [] * Proniosomal Gels: Incorporating this compound into proniosomal gels for sustained topical delivery and enhanced antifungal activity. [, ] * PLGA-Modified Silica Microparticles: Encapsulating this compound in these microparticles for improved ocular bioavailability. [] * Cyclodextrin Stabilized Silica/Chitosan Nanoparticles: Utilizing these nanoparticles for enhanced ocular delivery and bioavailability of this compound. [] * Lecithin Microemulsion Lipogels: Formulating this compound into these lipogels to enhance skin penetration and target skin mycosis. []

Q7: What is known about the absorption of this compound following vaginal administration?

A8: Studies indicate that this compound is minimally absorbed into the systemic circulation following vaginal administration in the form of creams and suppositories. []

Q8: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A9:

In vitro studies: These have focused on determining the minimum inhibitory concentrations (MICs) of this compound against various Candida species, including both fluconazole-susceptible and fluconazole-resistant strains. [, , ]* In vivo studies:* Animal models, primarily using rats, have been employed to evaluate the efficacy of this compound in treating vaginal candidiasis. [] Additionally, rabbit models have been used to assess the ocular toxicity and bioavailability of this compound formulations. [, , ]

Q9: How does the efficacy of this compound compare to other antifungal agents?

A10: Clinical trials have consistently demonstrated that this compound is highly effective in treating vulvovaginal candidiasis (VVC). [, , , , , , , , , , , , , ] Comparative studies have shown that this compound exhibits comparable or superior efficacy to other commonly used antifungal agents such as: * Clotrimazole [, , , , , ] * Miconazole Nitrate [, , , , , ] * Fluconazole [, ] * Isoconazole [] * Tioconazole []

Q10: Is there evidence of resistance to this compound among Candida species?

A11: While this compound demonstrates potent activity against a broad spectrum of Candida species, there is evidence of reduced antifungal susceptibility, particularly at lower pH levels. [] This reduced susceptibility has been observed in both Candida albicans and Candida glabrata, with a more pronounced effect on C. glabrata. [] Notably, all C. glabrata isolates exhibited a MIC of 1 or less for this compound at pH 7, whereas a significant proportion displayed high resistance (MIC > 64) at pH 4. []

Q11: What analytical methods are commonly employed for the characterization and quantification of this compound?

A12: Several analytical techniques have been utilized for the analysis of this compound: * Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method, particularly when coupled with hydrotropic solubilization techniques, provides a simple and efficient approach for quantifying this compound in bulk form. [] * High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for separating and quantifying this compound in various matrices. [] * Ultra High-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (MS), enables the rapid and accurate quantification of this compound and its degradation products. [] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC, in conjunction with mass spectrometry (MS), provides a rapid and cost-effective technique for identifying and quantifying this compound in biological matrices. []

Q12: What is the general safety profile of this compound?

A13: this compound is generally well-tolerated, with a low incidence of adverse effects. [, , , , , , , , , , , , ] The most common side effects reported are typically mild and transient, primarily involving local reactions such as: * Burning [, , ] * Itching [, ]

Q13: Have any serious adverse events been associated with this compound use?

A13: Although rare, there have been isolated case reports of more severe adverse events, including:

- Systemic Reactions: One case report documented chills, fatigue, chest distress, and abnormal increases in white blood cell count, neutrophil count, C-reactive protein, and procalcitonin levels following this compound vaginal suppository use. []

- Fever and Leukocytosis: Another case report described a patient who developed fever, shaking chills, and leukocytosis after using a this compound vaginal suppository. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.